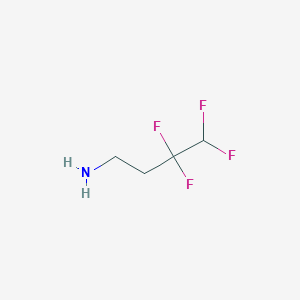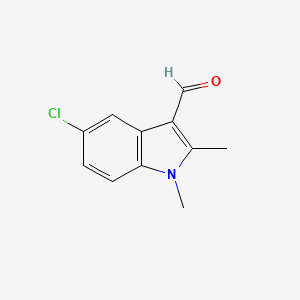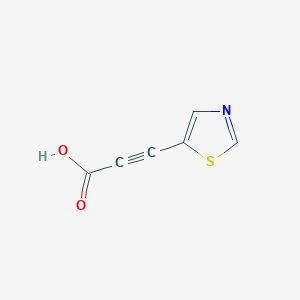
7-methyl-3-(propan-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-3-(propan-2-yl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms. This specific compound features a methyl group at the 7th position and an isopropyl group at the 3rd position on the indole ring, making it a unique derivative of indole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(propan-2-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole or substituted indoles.
Alkylation: The indole undergoes alkylation at the 3rd position using isopropyl halides (e.g., isopropyl bromide) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Methylation: The 7th position is then methylated using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-methyl-3-(propan-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 5th positions, using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in acetic acid for bromination, nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
7-methyl-3-(propan-2-yl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-methyl-3-(propan-2-yl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: The parent compound of 7-methyl-3-(propan-2-yl)-1H-indole, widely found in nature and used in various applications.
3-methylindole: A derivative with a methyl group at the 3rd position, known for its presence in animal waste and its role in certain biological processes.
7-methylindole: A derivative with a methyl group at the 7th position, used in organic synthesis and research.
Uniqueness
This compound is unique due to the presence of both a methyl group at the 7th position and an isopropyl group at the 3rd position. This specific substitution pattern can lead to distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H15N |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
7-methyl-3-propan-2-yl-1H-indole |
InChI |
InChI=1S/C12H15N/c1-8(2)11-7-13-12-9(3)5-4-6-10(11)12/h4-8,13H,1-3H3 |
InChI-Schlüssel |
RQFFUXWNKYDHML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=CN2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


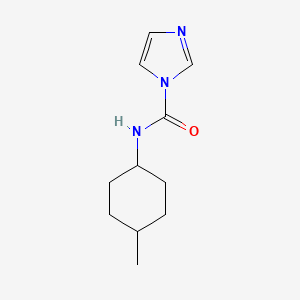
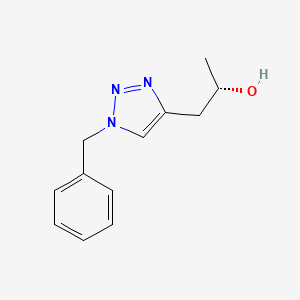

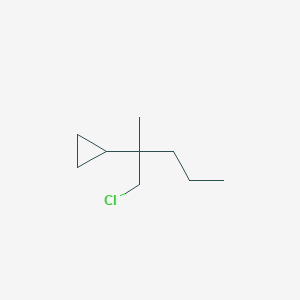
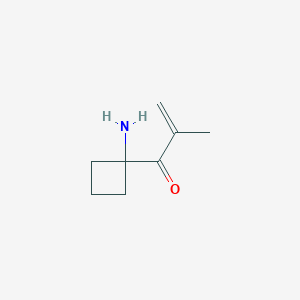
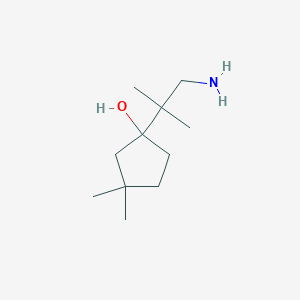
![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)
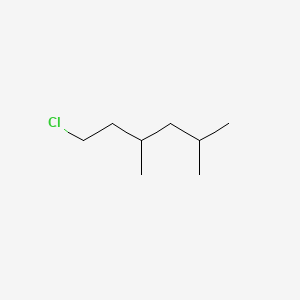
![2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13185299.png)
